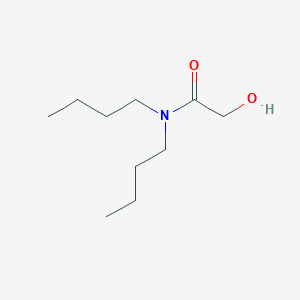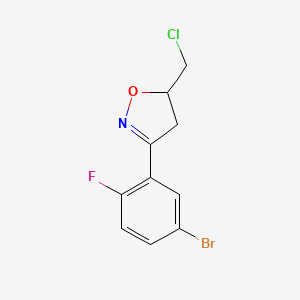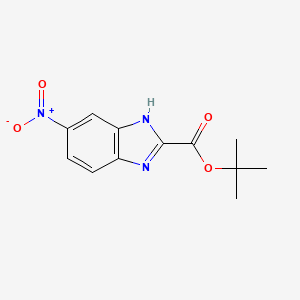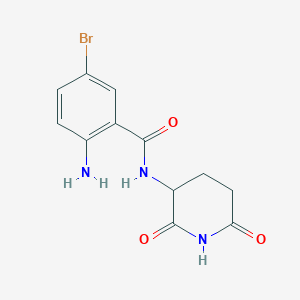
n,n-dibutyl-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-dibutyl-2-hydroxyacetamide is an organic compound with the molecular formula C10H21NO2 It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two butyl groups, and a hydroxyl group is attached to the alpha carbon of the acetamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n-dibutyl-2-hydroxyacetamide typically involves the reaction of butylamine with glyoxylic acid. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Butylamine+Glyoxylic Acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n,n-dibutyl-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N,N-di-n-Butyl-2-oxoacetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various N,N-dialkyl or N,N-diaryl derivatives.
Wissenschaftliche Forschungsanwendungen
n,n-dibutyl-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of n,n-dibutyl-2-hydroxyacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-hydroxyacetamide
- N,N-Diethyl-2-hydroxyacetamide
- N,N-Dipropyl-2-hydroxyacetamide
Uniqueness
n,n-dibutyl-2-hydroxyacetamide is unique due to its specific structural features, such as the presence of two butyl groups and a hydroxyl group. These features confer distinct chemical properties, such as higher hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
70785-78-3 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N,N-dibutyl-2-hydroxyacetamide |
InChI |
InChI=1S/C10H21NO2/c1-3-5-7-11(8-6-4-2)10(13)9-12/h12H,3-9H2,1-2H3 |
InChI-Schlüssel |
UQUCGKURBJKXPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[3-(dimethylamino)phenyl]methyl]-](/img/structure/B8600443.png)
![2,3-Diaza-spiro[4.5]dec-2-ene](/img/structure/B8600459.png)












